(4-Aminobutyl)carbamic acid allyl ester
Description
Overview of Carbamate (B1207046) and Allyl Ester Chemistry
The functionality of (4-Aminobutyl)carbamic acid allyl ester is rooted in the distinct chemical properties of carbamates and allyl esters. Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). ontosight.ai They are characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom. This structure renders the nitrogen atom significantly less nucleophilic than that of a free amine, a feature that is central to their widespread use as protecting groups in organic synthesis. organic-chemistry.org The stability of the carbamate linkage can be tuned by the nature of the substituent on the oxygen atom, allowing for selective removal under specific conditions. masterorganicchemistry.com
Allyl esters, and by extension allyl carbamates (often abbreviated as Alloc or Aloc), incorporate an allyl group (CH₂=CH-CH₂−). The defining characteristic of the allyl group in this context is its susceptibility to cleavage under mild conditions, typically through transition-metal catalysis. uniurb.it Palladium-catalyzed reactions are commonly employed for the deprotection of allyl carbamates. organic-chemistry.org This process involves the formation of a π-allyl palladium complex, which is then readily cleaved by a nucleophile, regenerating the free amine and releasing carbon dioxide. uniurb.it The mildness of these conditions allows for the deprotection to occur without affecting other sensitive functional groups within a molecule. nih.gov
Significance of Aminobutyl Moieties in Chemical Synthesis
The aminobutyl moiety, specifically the 1,4-diaminobutane (B46682) (putrescine) backbone of the title compound, is a crucial building block in both biological systems and chemical synthesis. Molecules containing this structural unit are explored for their interactions with biological targets such as σ1 and σ2 receptors. nih.gov In synthetic applications, the aminobutyl group serves as a versatile linker or scaffold. Its two primary amine groups offer points for elaboration, allowing for the construction of symmetrical or unsymmetrical molecules with diverse functionalities. For instance, it is used as an intermediate in the synthesis of various pharmaceutical agents and can be incorporated into drug delivery systems. chemimpex.com The incorporation of N-(4-aminobutyl)carbamoyl moieties into oligonucleotides has also been studied to enhance their properties. nih.gov
Role as a Protected Amine Intermediate
The principal role of this compound in organic chemistry is that of a differentially protected diamine intermediate. With one primary amine freely available for reaction and the other masked as an allyl carbamate, chemists can achieve regioselective functionalization of the 1,4-diaminobutane skeleton.
This strategy is paramount in multi-step syntheses where one nitrogen atom must react while the other remains inert. For example, the free amine can undergo acylation, alkylation, or condensation reactions. Once the desired transformation is complete, the allyl carbamate can be selectively removed to reveal the second primary amine, which can then be subjected to a different set of reactions. This orthogonal protection strategy is fundamental to building complex molecular architectures with precision and control. organic-chemistry.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 503817-48-9 molbase.com |
| Molecular Formula | C₈H₁₆N₂O₂ molbase.com |
| Molecular Weight | 172.225 g/mol molbase.com |
Historical Context of Amine Protecting Group Strategies
The development of protecting groups for amines has been a cornerstone of organic synthesis, particularly in the field of peptide chemistry. masterorganicchemistry.comslideshare.net Before the advent of reliable protecting groups, the synthesis of peptides and other nitrogen-containing compounds was fraught with challenges due to the high nucleophilicity and basicity of amines. wikipedia.org
The journey began with simple acyl groups, but a major breakthrough came with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. masterorganicchemistry.com This was the first group that could be removed under mild, specific conditions (catalytic hydrogenation), leaving peptide bonds intact. The development of the tert-butyloxycarbonyl (Boc) group, which is labile to acid, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by base, established the concept of "orthogonal protection". masterorganicchemistry.comwikipedia.org This strategy allows for the selective deprotection of one group in the presence of others, a critical requirement for complex syntheses. organic-chemistry.org
The allyl-based protecting groups, including the allyl carbamate (Alloc), emerged as another valuable tool in this synthetic arsenal. Their unique removal mechanism via transition metal catalysis adds another layer of orthogonality, further expanding the chemist's ability to orchestrate complex synthetic routes. uniurb.it
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd-C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
prop-2-enyl N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-6-4-3-5-9/h2H,1,3-7,9H2,(H,10,11) |
InChI Key |
DELNXWAHGWREER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCCCN |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Aminobutyl Carbamic Acid Allyl Ester
Reactions at the Carbamate (B1207046) Moiety
The carbamate group in (4-Aminobutyl)carbamic acid allyl ester is an ester of carbamic acid. This functionality, often referred to as an allyloxycarbonyl (Alloc) group when used for amine protection, is generally stable under many synthetic conditions but can be cleaved when desired.
The primary reaction involving the carbamate moiety is its removal to deprotect the internal secondary amine. The Alloc group is most commonly cleaved using palladium(0) catalysis. The mechanism involves the formation of a π-allyl palladium complex, which then undergoes nucleophilic attack by a scavenger, releasing the free amine after decarboxylation of the resulting unstable carbamic acid. A variety of scavengers can be employed in this process.
A recently developed protocol for the removal of Alloc carbamates uses an air-stable Pd(PPh₃)₂Cl₂ catalyst in combination with Meldrum's acid and triethylsilane. nih.gov This method offers high yields and prevents the formation of N-allylated byproducts, which can be a limitation in other protocols. nih.gov
Under basic conditions, carbamates of primary or secondary amines can also undergo hydrolysis. This process typically releases the parent alcohol (allyl alcohol), and the carbamic acid intermediate, which subsequently decomposes to the corresponding amine and carbon dioxide.
Reactions at the Allyl Ester Moiety
The allyl ester portion of the molecule is a site of rich and varied reactivity, enabling transformations that leverage the unique properties of the double bond and its proximity to the ester functionality.
The allyl ester group can participate in powerful decarboxylative coupling reactions, where the carboxylate group is removed as CO₂ and a new bond is formed at its former position. This strategy provides a direct route to allylated compounds.
A dual catalysis system employing both photoredox and palladium catalysts facilitates the room-temperature decarboxylative allylation of recalcitrant allyl esters. unifi.it In this process, photochemical oxidation of the carboxylate triggers a radical decarboxylation to generate an alkyl radical. This radical intermediate is then trapped by a palladium(0)-activated allyl group to form the allylated product, with CO₂ as the sole byproduct. unifi.it
Another significant transformation is the acid-mediated decarboxylative C–H coupling. Treatment of O-allyl carbamates with aromatic compounds in the presence of a promoter like Cu(OTf)₂ can initiate a cascade involving a decarboxylative/deamidative Friedel-Crafts allylation. libretexts.org
Table 1: Examples of Decarboxylative Transformations of Allyl Ester Derivatives
| Catalyst/Promoter | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Photoredox (Ir catalyst) + Pd(0) | Radical Decarboxylative Allylation | Allylated Alkanes | unifi.it |
This table is interactive. Click on the headers to sort the data.
The presence of both a nucleophile (the carbamate nitrogen) and an alkene (the allyl group) within the same molecule allows for intramolecular halocyclization reactions. When treated with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS), the allyl double bond is attacked to form a halonium ion intermediate. This intermediate is then trapped intramolecularly by the nucleophilic oxygen or nitrogen of the carbamate group.
The enantioselective bromoaminocyclization of O-allyl carbamates has been achieved using organocatalysts. For example, a thiocarbamate-cinchonine catalyst can promote the bromoaminocyclization of O-cinnamyl tosylcarbamate to yield the corresponding bromo-oxazinanone with excellent regio- and diastereoselectivity. researchgate.net Similarly, chiral phosphine–Sc(OTf)₃ complexes have been used to catalyze the enantioselective bromoaminocyclization of allyl N-tosylcarbamates, providing access to a variety of optically active oxazolidinone derivatives. acs.org This reaction creates a new heterocyclic ring and incorporates a halogen atom, providing a handle for further synthetic modifications.
The allyl carbamate structure is primed to undergo chem-station.comchem-station.com-sigmatropic rearrangements, a class of pericyclic reactions that involve the reorganization of six bonding electrons through a cyclic transition state. These reactions are powerful tools for stereoselectively forming carbon-nitrogen or carbon-oxygen bonds.
One notable example is the Ichikawa Allylcyanate Rearrangement . This reaction begins with the dehydration of an allyl carbamate (using reagents like PPh₃ and CBr₄) to form a transient allyl cyanate. This intermediate immediately undergoes a chem-station.comchem-station.com-sigmatropic rearrangement to produce an allyl isocyanate. chem-station.com The resulting isocyanate can then be trapped with various nucleophiles, such as alcohols or amines, to yield new carbamates or ureas, respectively. chem-station.com This rearrangement proceeds smoothly at low temperatures with a high degree of chirality transfer. chem-station.com
Another related transformation is the 1,3-dioxa- chem-station.comchem-station.com-sigmatropic rearrangement . This unexpected rearrangement can occur when certain branched allylic alcohols are treated with activated isocyanates (like p-toluenesulfonyl isocyanate). nih.govacs.org The reaction is initiated by carbamoylation of the alcohol, followed by the sigmatropic bond reorganization to furnish new (E)-cinnamyl or conjugated (E,E)-diene carbamates. nih.govacs.org
Reactions of the Free Primary Amine Group
The terminal primary amine of this compound exhibits the typical reactivity of an aliphatic amine. It can readily act as a nucleophile or a base, allowing for a wide array of standard amine transformations, provided that reaction conditions are chosen to be compatible with the carbamate and allyl ester functionalities.
Key reactions include:
N-Acylation: The primary amine can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a fundamental transformation for introducing a variety of substituents.
N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides in an Sₙ2 reaction. To avoid over-alkylation, which is a common issue with primary amines, this reaction often requires careful control of stoichiometry or the use of reductive amination. researchgate.net
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or Schiff base), which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield a secondary or tertiary amine.
Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions gives the corresponding imine.
Michael Addition: As a potent nucleophile, the primary amine can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Cascade and Tandem Reactions Utilizing the Compound's Functionalities
The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where a single event triggers a sequence of transformations, often in a one-pot procedure. chem-station.com These processes are highly efficient as they reduce the need for intermediate purification steps and minimize waste.
An example of such a process is the palladium-catalyzed cascade reaction involving intermediates from the decarboxylation of allyl carbamates. Reactions of these intermediates with arylidene-isoxazol-5-ones can proceed through an initial aza-Michael addition involving the amine, followed by an N-allylation step, to generate complex bis-adducts in good yields.
Furthermore, the acid-mediated decarboxylative C–H coupling mentioned previously can be considered a cascade process. libretexts.org It begins with an acid-promoted decarboxylative/deamidative Friedel-Crafts allylation. The resulting allylated arene can then be protonated, and the subsequent cation can evolve through different pathways, leading to diverse products like 1,2-diarylpropanes or indanes depending on the substrate and conditions. libretexts.org These multistep, one-pot procedures can lead to dramatic increases in molecular complexity from a relatively simple starting material.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Allyl alcohol |
| Carbon dioxide |
| N-bromosuccinimide (NBS) |
| p-toluenesulfonyl isocyanate |
| Triphenylphosphine (PPh₃) |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Protecting Group in Multistep Organic Synthesis
The allyloxycarbonyl (Alloc) group is a well-established protecting group for amines in multistep organic synthesis. Its primary function is to temporarily mask the reactivity of an amine group to allow chemical transformations to occur elsewhere in the molecule without interference. The Alloc group in (4-Aminobutyl)carbamic acid allyl ester imparts specific, valuable characteristics to the molecule as a synthetic intermediate.
The utility of the Alloc group stems from its unique deprotection conditions. Unlike acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, the Alloc group is cleaved under mild, neutral conditions using a palladium(0) catalyst and a scavenger molecule. This orthogonality allows for the selective deprotection of the Alloc-protected amine in the presence of other protecting groups, a crucial strategy in the synthesis of complex molecules. nih.gov
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Characteristics |
|---|---|---|---|
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., dimedone, triethylsilane) | Cleaved under mild, neutral conditions; Orthogonal to acid/base labile groups. |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic acid) | Stable to base and hydrogenolysis; Widely used in peptide synthesis. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid; Commonly used in solid-phase peptide synthesis. |
The use of an air-stable catalyst like Pd(PPh₃)₂Cl₂ in combination with scavengers such as Meldrum's acid has been shown to improve the efficiency of Alloc group removal, preventing common side reactions and making the process more suitable for both in-solution and on-resin peptide synthesis. nih.gov This robust and selective deprotection chemistry makes this compound a versatile intermediate for syntheses requiring precise control over multiple amine functionalities.
Role as a Building Block in Complex Molecule Synthesis
Beyond its function as a protected amine, the entire molecule serves as a valuable building block for constructing larger, more complex chemical entities.
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous organic cations essential for cell growth and proliferation. researchgate.netnih.gov Synthetic polyamine derivatives are of significant interest in medicinal chemistry for their potential as therapeutic agents. This compound is an ideal starting material for the regioselective synthesis of such derivatives.
The free primary amine of the molecule can be selectively reacted—for instance, through alkylation or acylation—to extend the carbon chain or add new functional groups. Following this modification, the Alloc group can be removed to reveal a second primary amine, which is then available for further functionalization. This stepwise approach allows for the controlled and unambiguous synthesis of unsymmetrical polyamine analogues, which would be difficult to achieve starting from the parent diamine, putrescine. Putrescine itself is a central molecule in the biosynthesis of the major polyamines, spermidine and spermine. researchgate.net
The bifunctional nature of this compound allows it to be incorporated into novel and complex molecular scaffolds. Organic scaffolds are core structures from which libraries of compounds are built for applications in drug discovery and materials science. The ability to react its two amine groups under different conditions makes this compound a useful component for creating diverse and three-dimensional molecular architectures. dartmouth.edu
Integration into Polymer Chemistry and Functional Materials
The functional groups present in this compound—the primary amine, the protected amine, and the allyl group's carbon-carbon double bond—provide multiple handles for its integration into polymers and other advanced materials.
The primary amine of this compound can be used to incorporate the molecule into a polymer backbone, for example, through the formation of amide or urea linkages. Once incorporated, the pendant Alloc-protected amine can be deprotected to provide a free amine along the polymer chain. These free amines can then be used to modify the polymer's properties, such as by grafting side chains or attaching bioactive molecules.
Furthermore, the double bond in the allyl group itself can participate in polymerization reactions, such as free-radical polymerization or thiol-ene "click" chemistry. This allows the molecule to be used as a functional monomer, leading to polymers with pendant aminobutyl groups (after deprotection) that can be used for subsequent modifications or to impart specific properties like pH-responsiveness or enhanced hydrophilicity to the final material.
Bioconjugation is the chemical linking of two or more molecules where at least one is a biomolecule, such as a protein or nucleic acid. thermofisher.com This process often requires heterobifunctional linkers—molecules with two different reactive groups—to connect the components. rsc.org
This compound possesses the key features of a linker precursor. The free primary amine can be reacted with an activated carboxyl group on a molecule of interest (e.g., a therapeutic drug), while the Alloc-protected amine provides a latent reactive site. After deprotection, this newly revealed amine can be coupled to a second molecule, such as a targeting protein or a solubility-enhancing polymer. spirochem.comnih.gov The four-carbon (butyl) chain acts as a flexible spacer, which can be critical for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-Alloc-putrescine, Allyl (4-aminobutyl)carbamate |
| Putrescine | 1,4-Diaminobutane (B46682) |
| Spermidine | N-(3-Aminopropyl)butane-1,4-diamine |
| Spermine | N,N'-Bis(3-aminopropyl)butane-1,4-diamine |
| Trifluoroacetic acid | TFA |
| Piperidine | Azinane |
| Palladium(tetrakis)triphenylphosphine | Pd(PPh₃)₄ |
| Dichlorobis(triphenylphosphine)palladium(II) | Pd(PPh₃)₂Cl₂ |
Catalytic Transformations Involving this compound
This compound, as a member of the allyl carbamate (B1207046) class of compounds, is susceptible to a variety of catalytic transformations that primarily target the reactive allyl group. These reactions are crucial for either deprotection strategies in multi-step synthesis or for the formation of new carbon-carbon and carbon-nitrogen bonds. The most prominent of these transformations involves palladium catalysis, which is widely employed for the cleavage of the allyl protecting group.
The deprotection of the amine functionality is a key application. The allyloxycarbonyl (Alloc) group is a valuable protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its selective removal under mild, catalytic protocols. The standard method for the removal of the Alloc group involves a palladium-catalyzed reaction. nih.govresearchgate.net This process typically utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger. researchgate.net
The catalytic cycle for this transformation involves the oxidative addition of the palladium(0) catalyst to the allyl group of the carbamate, forming a π-allyl palladium complex. This is followed by the nucleophilic attack of a scavenger on the allyl group, which regenerates the palladium(0) catalyst and releases the free amine. Common scavengers include nucleophiles like morpholine, dimedone, or triethylsilane. nih.govresearchgate.net Recent advancements have focused on developing more robust and air-stable palladium catalysts, such as dichloro-bis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), in combination with scavengers like Meldrum's acid and triethylsilane, to improve reaction yields and avoid the formation of N-allylated byproducts. nih.gov
Beyond deprotection, the allyl group in compounds like this compound can participate in other palladium-catalyzed reactions. For instance, allyl carbamates can undergo reactions with activated olefins in what is known as a decarboxylative aza-Michael addition–allylation reaction. researchgate.net In these reactions, in the presence of a palladium catalyst, the allyl carbamate can react with electron-deficient alkenes to form new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of more complex molecules with contiguous stereocenters. researchgate.net
While the primary focus of catalytic transformations involving this compound in the literature is on the reactivity of the allyl carbamate moiety for deprotection, the presence of the terminal primary amine also allows for further functionalization through various other catalytic reactions, such as amide bond formation. The direct catalytic amidation of esters or carboxylic acids with amines is a well-established field, employing a range of catalysts including those based on manganese, copper, and other transition metals. mdpi.com Although specific examples utilizing this compound as the amine component in these reactions are not extensively detailed, its primary amine functionality makes it a suitable substrate for such transformations.
The following table summarizes representative conditions for the catalytic deprotection of allyl carbamates, a reaction type that this compound would readily undergo.
| Catalyst | Scavenger | Solvent | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ | Morpholine | Dichloromethane | Room Temperature | High | researchgate.net |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane | Room Temperature | High | researchgate.net |
| Pd(PPh₃)₂Cl₂ | Meldrum's Acid / Triethylsilane | Dichloromethane | Room Temperature | High | nih.gov |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric Acid | Dichloromethane | Room Temperature | High | Not in search results |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of carbamates. The carbamate (B1207046) moiety [–NH–(C=O)–O–] is characterized by a planar geometry due to the delocalization of the nitrogen lone pair across the carbonyl group, creating a partial double bond character in the C–N bond. This resonance effect is a key determinant of its chemical properties. nih.gov
Three primary resonance structures contribute to the electronic distribution of the carbamate group, as depicted in theoretical studies. nih.gov For (4-Aminobutyl)carbamic acid allyl ester, the key structural components influencing its electronic properties are the terminal primary amine on the butyl chain, the carbamate linkage itself, and the allyl ester group.
DFT calculations on analogous carbamate systems have been used to determine various global and local reactivity descriptors. mdpi.com These descriptors help in predicting the molecule's behavior in chemical reactions.
| Descriptor | Definition | Predicted Relevance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; indicates the ability to donate electrons (nucleophilicity). | The HOMO is likely localized on the terminal primary amine and the nitrogen of the carbamate group, making these sites susceptible to electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; indicates the ability to accept electrons (electrophilicity). | The LUMO is expected to be centered around the carbonyl carbon of the carbamate group, which is the primary site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; a smaller gap generally implies higher reactivity. | The presence of multiple functional groups suggests a moderate HOMO-LUMO gap, indicating a balance of stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Negative potential (red) is expected around the carbonyl oxygen and the terminal amine, indicating sites for electrophilic interaction. Positive potential (blue) would be found near the carbamate and amine protons. nih.gov |
The allyl group introduces additional reactivity, particularly at the terminal double bond, which can participate in addition reactions, and at the allylic C–O bond, which can be cleaved in transition-metal-catalyzed reactions. The primary amine at the end of the butyl chain represents a distinct site of high nucleophilicity, capable of participating in a separate set of reactions from the carbamate nitrogen.
Mechanistic Elucidation of Carbamate-Forming Reactions
The formation of allyl carbamates has been the subject of detailed computational studies, particularly for reactions catalyzed by transition metals like iridium and nickel. acs.orgnih.govnih.gov These studies provide a blueprint for understanding the synthesis of molecules such as this compound.
A common and atom-economical route to allyl carbamates involves the reaction of an amine, carbon dioxide (CO₂), and an allyl electrophile, often catalyzed by an iridium complex. acs.orgnih.gov Computational investigations using DFT have mapped out the entire catalytic cycle for such transformations. nih.gov
The proposed mechanism generally proceeds through the following key stages:
Formation of the Nucleophile : The amine (in this case, a precursor like 1,4-diaminobutane) reacts with CO₂. This reaction is often assisted by a base, to form a carbamate anion in situ. This step avoids the direct use of unstable carbamic acids. nih.gov
Oxidative Addition : The catalyst, for example an Iridium(I) complex, reacts with an allyl electrophile (e.g., allyl chloride) to form a π-allyl Iridium(III) intermediate. nih.gov
Nucleophilic Attack : The in situ generated carbamate anion attacks the π-allyl ligand of the Iridium(III) complex. This is typically the rate-determining and product-forming step. acs.orgnih.gov
Product Release and Catalyst Regeneration : The resulting allyl carbamate product dissociates from the metal center, regenerating the active Iridium(I) catalyst, which can then enter a new cycle.
Computational studies provide critical data on the energetics of the reaction pathway, including the stability of intermediates and the energy barriers of transition states (TS). nih.gov For the iridium-catalyzed formation of a branched allyl carbamate from propylamine, CO₂, and cinnamyl chloride, DFT calculations have quantified the Gibbs free energy for each step. nih.gov
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Key Finding |
|---|---|---|---|
| Oxidative Addition (TSAB) | Formation of the Ir-allyl intermediate from the allyl chloride. | 17.6 | This step can be rate-determining for one enantiomeric pathway. acs.org |
| Nucleophilic Attack on Benzylic Carbon (TSBC) | Carbamate attacks the internal (benzylic) carbon of the allyl group. | 17.6 | Leads to the formation of the branched, chiral product. This step is rate-determining for the other enantiomeric pathway. acs.orgnih.gov |
| Nucleophilic Attack on Terminal Carbon (TSBC(t)) | Carbamate attacks the terminal carbon of the allyl group. | 19.1 | Leads to the formation of the linear, achiral side product. The higher energy barrier explains the high regioselectivity for the branched product. nih.gov |
Data adapted from a computational study on a model iridium-catalyzed reaction. nih.gov Barriers are relative to the preceding intermediate.
Transition state analysis reveals the geometry of the reacting molecules at the peak of the energy barrier. For the nucleophilic attack, the calculations show an Sₙ2-like character, with the carbamate approaching the allyl group from the side opposite to the iridium metal center. acs.org The energetic difference between the transition states for attack at different positions on the allyl group is the origin of the reaction's regioselectivity.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the this compound molecule, with its rotatable single bonds, gives rise to a complex conformational landscape. Computational methods are essential for exploring these different spatial arrangements and their relative energies.
The carbamate C–N bond exhibits a significant barrier to rotation due to its partial double bond character, leading to the existence of syn and anti conformers. nih.gov For secondary carbamates, the anti (or s-trans) conformation is generally favored energetically by about 1.0–1.5 kcal/mol due to reduced steric and electrostatic repulsion. nih.govsctunisie.org However, the energy difference can be small, leading to a mixture of conformers in solution. nih.gov
Beyond the carbamate group, the butyl chain is highly flexible. Conformational searches and molecular dynamics (MD) simulations can be used to explore the accessible conformations. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in solution. nih.gov Such simulations would reveal:
Rotational Isomerism : The populations of syn and anti carbamate conformers and the rate of their interconversion.
Chain Dynamics : The folding and extension of the aminobutyl chain and the potential for intramolecular hydrogen bonding between the terminal amine and the carbamate carbonyl oxygen.
Solvent Effects : How the presence of a solvent (e.g., water or an organic solvent) influences the conformational preferences through explicit interactions.
For flexible molecules like this, MD simulations can identify the most stable low-energy conformations and calculate ensemble-averaged properties that are comparable to experimental measurements. nih.gov
Theoretical Predictions of Reactivity and Selectivity
Building on the electronic structure and mechanistic studies, computational chemistry can predict the reactivity and selectivity of this compound in various transformations.
Reactivity Predictions :
Nucleophilicity : The terminal primary amine is predicted to be a stronger nucleophile and base than the carbamate nitrogen, whose lone pair is delocalized. Therefore, in reactions with electrophiles, the terminal amine is the most likely site of initial reaction under neutral or basic conditions.
Electrophilicity : The carbonyl carbon of the carbamate is the most electrophilic site, susceptible to nucleophilic acyl substitution, although this typically requires harsh conditions due to the stability of the carbamate group.
Selectivity Predictions :
Regioselectivity : As demonstrated in catalyzed carbamate-forming reactions, DFT calculations of transition state energies can accurately predict the regioselectivity of nucleophilic attack on an allyl group. nih.gov For reactions involving the allyl group of this compound (e.g., Tsuji-Trost allylation), computational models could predict whether a nucleophile would add to the terminal or internal carbon of the allyl moiety by comparing the activation barriers for the competing pathways. The calculated ratio of products based on these barriers often shows good agreement with experimental observations. nih.gov
Chemoselectivity : The molecule possesses multiple reactive sites (terminal amine, carbamate N-H, carbamate C=O, allyl C=C). Theoretical models can help predict which site will react preferentially under a given set of conditions. For instance, by calculating the activation energies for an electrophile adding to the terminal amine versus the allyl double bond, one could predict the chemoselectivity of the reaction.
These predictive capabilities are crucial for the rational design of synthetic routes and for understanding the outcomes of complex chemical reactions involving multifunctional molecules.
Advanced Analytical Methodologies for Characterization in Research
Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (4-Aminobutyl)carbamic acid allyl ester. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the butanediamine backbone, the protons of the methylene (B1212753) groups adjacent to the nitrogen atoms exhibit distinct chemical shifts. The methylene group alpha to the carbamate (B1207046) nitrogen is expected to be deshielded and resonate at a higher chemical shift compared to the methylene group adjacent to the free primary amine. Data from putrescine, the parent diamine, shows methylene protons adjacent to the amino groups at approximately 3.044 ppm in D₂O, while the central methylene protons resonate around 1.761 ppm. hmdb.caresearchgate.net For this compound, a downfield shift for the protons on the carbamate-bound nitrogen is anticipated. The allyl group introduces characteristic signals: a multiplet for the methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH₂), typically in the range of 5-6 ppm. The methylene protons of the allyl group (-O-CH₂-) would also present a unique signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on data for putrescine, the carbons adjacent to the amino groups appear at approximately 41.5 ppm, and the central carbons at around 26.6 ppm in D₂O. hmdb.ca Upon formation of the allyl carbamate, the carbon attached to the carbamate nitrogen will experience a significant downfield shift. The carbamate carbonyl carbon is expected to have a characteristic resonance in the range of 155-165 ppm. The carbons of the allyl group will also be readily identifiable, with the olefinic carbons appearing in the downfield region of the spectrum (typically 115-140 ppm).
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| -NH-CH₂- | ~3.1-3.3 | ~40-42 |
| -CH₂-CH₂-NH₂ | ~2.7-2.9 | ~41-43 |
| -CH₂-CH₂-CH₂- | ~1.5-1.7 | ~26-28 |
| -CH₂-CH₂-CH₂- | ~1.5-1.7 | ~25-27 |
| -O-CH₂-CH=CH₂ | ~4.5-4.6 | ~65-67 |
| -O-CH₂-CH=CH₂ | ~5.8-6.0 | ~132-134 |
| -O-CH₂-CH=CH₂ | ~5.2-5.4 | ~117-119 |
| C=O | - | ~156-158 |
High-Resolution Mass Spectrometry for Mechanistic and Derivatization Studies
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound and for studying its fragmentation pathways, which can provide valuable structural information.
The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. A key fragmentation pathway for aliphatic amines is the α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. This results in the formation of a resonance-stabilized nitrogen-containing cation. For this compound, cleavage of the C-C bond adjacent to the primary amine would be a likely fragmentation event.
Another characteristic fragmentation would involve the carbamate moiety. Cleavage of the bond between the oxygen and the allyl group, or fragmentation of the carbamate linkage itself, can provide diagnostic peaks. The loss of the allyl group (C₃H₅) or the entire allyloxycarbonyl group (C₄H₅O₂) are plausible fragmentation patterns.
X-ray Crystallography of Derivatives and Related Compounds
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the study of crystalline derivatives or related compounds can provide significant insights into its solid-state conformation and intermolecular interactions. The hydrochloride salt of the target compound is commercially available and may be more amenable to crystallization. chemicalbook.com
X-ray crystallographic studies on derivatives of 1,4-diaminobutane (B46682) reveal details about the bond lengths, bond angles, and packing arrangements in the crystal lattice. For instance, the crystal structure of N,N'-bis(3-methoxysalicylidene)-1,4-diaminobutane has been determined, providing information on the conformation of the butanediamine backbone. Such studies can reveal the presence of hydrogen bonding networks, which are expected to be a prominent feature in the crystal structure of this compound due to the presence of the primary amine and the carbamate N-H group. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3400-3250 cm⁻¹. The N-H stretching of the secondary amine within the carbamate group will likely appear as a single band in a similar region. The C=O stretching of the carbamate group is a strong absorption and is typically found in the range of 1740-1680 cm⁻¹. The C-N stretching of the aliphatic amine will be observed between 1250-1020 cm⁻¹. The allyl group will also exhibit characteristic bands, including the =C-H stretching above 3000 cm⁻¹ and the C=C stretching around 1645 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of putrescine show N-H stretching modes between 3150 and 3175 cm⁻¹. core.ac.uk The C-H stretching modes of the methylene groups are also prominent. For this compound, the C=C stretching of the allyl group is expected to be a strong and sharp band in the Raman spectrum. The symmetric stretching of the carbamate group may also be Raman active. The complementarity of IR and Raman spectroscopy can be particularly useful in distinguishing between different vibrational modes within the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3400-3250 (two bands) | 3150-3175 |
| Carbamate (N-H) | N-H Stretch | ~3300 | ~3300 |
| Carbamate (C=O) | C=O Stretch | 1740-1680 (strong) | 1740-1680 |
| Allyl (C=C) | C=C Stretch | ~1645 | ~1645 (strong) |
| Allyl (=C-H) | C-H Stretch | >3000 | >3000 |
| Aliphatic (C-N) | C-N Stretch | 1250-1020 | - |
Future Perspectives and Emerging Research Directions
Development of More Sustainable Synthetic Routes and Catalysis
The imperative for greener chemical processes is driving research into more sustainable methods for synthesizing (4-Aminobutyl)carbamic acid allyl ester. Traditional synthetic routes often rely on hazardous reagents and can generate significant waste streams. Consequently, the development of catalytic and more atom-economical alternatives is a key research focus.
| Synthetic Strategy | Catalyst/Method | Key Advantages |
| Catalytic Carbonylation | Transition metal complexes | High atom economy, reduced waste |
| Biocatalytic Routes | Enzymes | High selectivity, mild reaction conditions |
| Flow Chemistry | Continuous flow reactors | Improved safety, scalability, and control |
Exploration of Novel Chemical Transformations of the Compound
The dual functionality of this compound provides a platform for a wide array of chemical modifications, enabling the synthesis of diverse and complex molecular architectures. The terminal allyl group is amenable to a variety of transformations, including metathesis, hydrogenation, and polymerization reactions. These reactions allow for the incorporation of the molecule into larger polymeric structures or the introduction of new functional groups.
Simultaneously, the carbamate-protected amine can be deprotected under specific conditions to liberate the primary amine, which can then undergo a range of subsequent reactions such as acylation, alkylation, or conjugation to other molecules. This orthogonal reactivity is highly valuable in multistep organic synthesis.
| Reactive Site | Transformation | Potential Outcome |
| Allyl Group | Radical Polymerization | Formation of functional polymers |
| Allyl Group | Thiol-ene "Click" Reaction | Covalent attachment to surfaces or biomolecules |
| Protected Amine | Deprotection | Unmasking of the primary amine for further functionalization |
| Protected Amine | Reduction | Conversion to a methylamino group |
Expansion of Applications in Interdisciplinary Research
The unique structural features of this compound make it a valuable tool in various interdisciplinary research fields. In materials science, its ability to act as a functional monomer is being exploited to create novel polymers with tailored properties. These materials can find applications in areas such as coatings, adhesives, and biomedical devices.
In the realm of chemical biology, the compound can be used as a linker to conjugate bioactive molecules to surfaces or nanoparticles. The protected amine allows for the attachment of sensitive biological molecules without unwanted side reactions, and the allyl group provides a handle for subsequent immobilization or polymerization.
| Research Field | Specific Application |
| Polymer Chemistry | Synthesis of functional and responsive polymers |
| Surface Science | Modification of surfaces to control wetting and adhesion |
| Drug Delivery | Component of polymer-based drug delivery systems |
| Bioengineering | Scaffolds for tissue engineering |
Design and Development of Next-Generation Functional Materials Incorporating the Compound
The incorporation of this compound into materials is paving the way for the design of next-generation functional materials with advanced properties. By leveraging the reactivity of both the allyl and protected amine groups, researchers can create materials with precisely controlled architectures and functionalities.
One area of significant interest is the development of "smart" materials that can respond to external stimuli such as pH, temperature, or light. The amine group, once deprotected, can act as a pH-responsive moiety, leading to materials that change their properties in response to changes in acidity. Furthermore, the allyl group can be used to crosslink polymer chains, creating hydrogels with tunable mechanical properties. These materials hold promise for applications in soft robotics, sensors, and controlled release systems.
| Material Type | Incorporated Functionality | Potential Application |
| pH-Responsive Hydrogels | Pendent amine groups | Controlled drug release, sensors |
| Self-Healing Polymers | Reversible crosslinking via the allyl group | Coatings, adhesives |
| Functionalized Nanoparticles | Surface modification with the compound | Targeted drug delivery, imaging |
| Biomimetic Materials | Mimicking the structure of natural polymers | Tissue engineering, regenerative medicine |
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for (4-Aminobutyl)carbamic acid allyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate esterification, leveraging protocols for N-substituted carbamic acid esters. A patent () describes using aromatic hydroxy compounds as stabilizers during synthesis. Key steps include:
- Allylation : React 4-aminobutanol with allyl chloroformate in anhydrous conditions (e.g., THF, 0–5°C) to form the allyl ester .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of alcohol to chloroformate) and maintain pH 8–9 with triethylamine to minimize side reactions .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via -NMR (e.g., allyl protons at δ 5.8–5.2 ppm, carbamate NH at δ 5.0–4.5 ppm) and -NMR (carbonyl C=O at ~155 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peak (expected m/z: calculated from CHNO, MW 170.21) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed if the compound exhibits chirality?
- Methodological Answer :
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and peak areas for enantiomeric excess (ee) calculation .
- Circular Dichroism (CD) : Compare CD spectra with known standards to assign absolute configuration .
Q. What strategies mitigate instability during storage or experimental use?
- Methodological Answer :
- Storage : Store at −20°C under nitrogen to prevent hydrolysis. Use amber vials to avoid photodegradation .
- Buffered Solutions : Prepare fresh solutions in pH 7.4 phosphate buffer; avoid prolonged exposure to aqueous media (>24 hours) .
Q. How should conflicting bioactivity data from ester analogs be interpreted?
- Methodological Answer :
- Structure-Activity Comparison : Compare with tert-butyl esters ( ), which show reduced elongation activity. Use molecular docking to assess steric effects of the allyl group on receptor binding .
- Dose-Response Validation : Replicate assays (e.g., cell-based bioassays) across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .
Q. What experimental designs are optimal for evaluating in vitro toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
